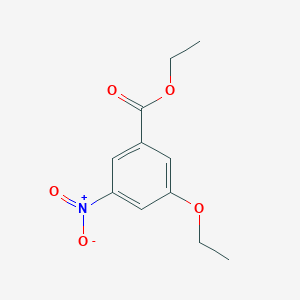

Ethyl 3-etoxy-5-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H13NO5 |

|---|---|

Molecular Weight |

239.22 g/mol |

IUPAC Name |

ethyl 3-ethoxy-5-nitrobenzoate |

InChI |

InChI=1S/C11H13NO5/c1-3-16-10-6-8(11(13)17-4-2)5-9(7-10)12(14)15/h5-7H,3-4H2,1-2H3 |

InChI Key |

KMDQDOXRHRNSPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-etoxy-5-nitrobenzoate, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves esterification and nitration steps. For example, nitrobenzoate derivatives can be synthesized via nucleophilic substitution or Friedel-Crafts acylation, followed by nitration under controlled conditions (e.g., HNO₃/H₂SO₄). Yield optimization may require adjusting stoichiometry, temperature (e.g., 0–5°C for nitration to avoid over-oxidation), and catalyst selection (e.g., zeolites under microwave irradiation for faster kinetics) . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating high-purity product.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The ethoxy group (–OCH₂CH₃) appears as a quartet (δ 1.2–1.4 ppm for CH₃) and triplet (δ 3.4–4.1 ppm for CH₂). The nitro group (–NO₂) deshields adjacent protons, shifting aromatic protons to δ 8.5–9.0 ppm.

- IR : Strong absorption bands at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirm the nitro group. Ester carbonyl (C=O) appears at ~1720 cm⁻¹.

- Differentiation from analogs (e.g., methyl or propyl esters) relies on alkyl chain signals and substitution patterns .

Q. What crystallographic software is recommended for resolving the crystal structure of this compound?

- Methodological Answer : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used for small-molecule crystallography. ORTEP-3 provides graphical visualization of thermal ellipsoids and hydrogen bonding networks. For data contradiction (e.g., inconsistent bond lengths), cross-validate using multiple refinement cycles and electron density maps .

Advanced Research Questions

Q. How can hydrogen bonding and π-π interactions in this compound crystals be systematically analyzed?

- Methodological Answer : Use graph-set analysis to categorize hydrogen bonds (e.g., D–H···A motifs) and quantify interaction energies via computational tools (DFT or MP2). Experimental data from X-ray diffraction (e.g., CCDC 1901024) can identify key interactions, such as nitro–ethoxy C–H···O bonds or aromatic stacking. Software like Mercury (CCDC) aids in visualizing and quantifying these networks .

Q. What strategies address contradictions in crystallographic data, such as disordered ethoxy groups or twinning?

- Methodological Answer : For disordered groups, apply restraints (e.g., SIMU, DELU in SHELXL) to maintain reasonable geometry. Twinned data (e.g., non-merohedral twinning) require integration of HKLF5 files and refinement using TWIN/BASF commands. Validate results with R₁ values (<5%) and residual density maps .

Q. How does the electronic nature of the nitro group influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The nitro group’s electron-withdrawing effect activates the benzene ring toward nucleophilic aromatic substitution (NAS) at meta/para positions. Mechanistic studies (e.g., kinetic isotope effects, Hammett plots) can quantify substituent effects. For example, ethoxy groups may sterically hinder NAS, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.